2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone
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Overview
Description
2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C12H10FN3OS and a molecular weight of 263.295 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone typically involves the reaction of 2-furaldehyde with 4-fluorophenylthiosemicarbazide under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential biological processes . For example, its anticancer activity is attributed to its ability to chelate metal ions, disrupting the function of metalloproteins involved in cell proliferation . Additionally, its antimicrobial activity is linked to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells .
Comparison with Similar Compounds
2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
5-Methyl-2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone: This compound has a similar structure but with a methyl group at the 5-position of the furaldehyde ring.
2-Furaldehyde N-(3-fluorophenyl)thiosemicarbazone: This derivative has the fluorine atom at the 3-position of the phenyl ring instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H10FN3OS |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H10FN3OS/c13-9-3-5-10(6-4-9)15-12(18)16-14-8-11-2-1-7-17-11/h1-8H,(H2,15,16,18)/b14-8+ |
InChI Key |
BOOHWVBAEHZGRR-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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